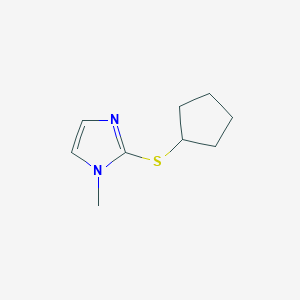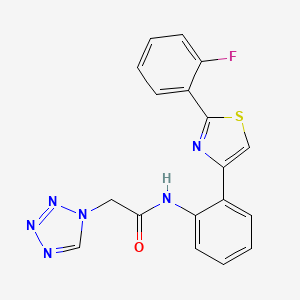
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide, also known as FPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.
Aplicaciones Científicas De Investigación
Anticancer Properties
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide and its derivatives have been studied for their potential anticancer properties. For instance, derivatives of this compound have been synthesized and evaluated for their effectiveness against human lung adenocarcinoma cells and mouse embryoblast cell lines, demonstrating selective cytotoxicity and apoptosis induction capabilities (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Additionally, benzothiazole derivatives bearing different heterocyclic rings have been tested for antitumor activity against various human tumor cell lines, showing considerable anticancer activity in some cases (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial and Antifungal Activities
Research also indicates significant antibacterial and antifungal properties of related compounds. Studies have shown that thiazole derivatives display substantial anti-bacterial and anti-fungal activities against various strains, including Staphylococcus aureus and Aspergillus niger (Saravanan et al., 2010). Moreover, N-phenylacetamide derivatives containing 4-arylthiazole moieties have demonstrated promising antibacterial activity against bacteria like Xanthomonas oryzae and Xanthomonas axonopodis (Lu, Zhou, Wang, & Jin, 2020).
Propiedades
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2-(tetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-14-7-3-1-5-12(14)18-22-16(10-27-18)13-6-2-4-8-15(13)21-17(26)9-25-11-20-23-24-25/h1-8,10-11H,9H2,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXYJJBWOKKESD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)CN4C=NN=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

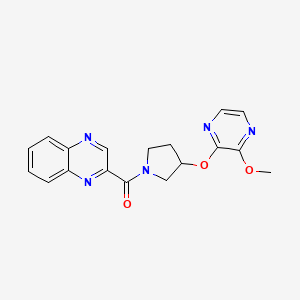
![(1S)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B2417163.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2417165.png)
![3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2417166.png)

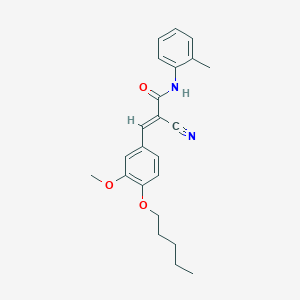
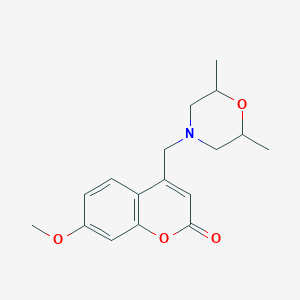
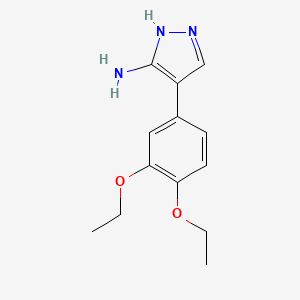
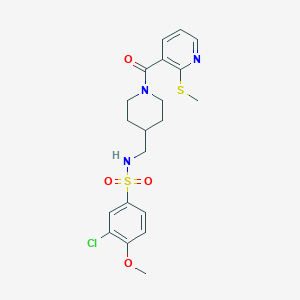
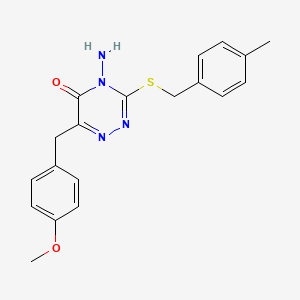
![7-(4-(2,4-difluorobenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2417178.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2417180.png)
![3-chloro-4-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2417181.png)
